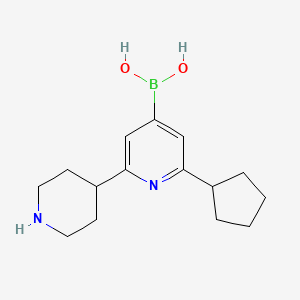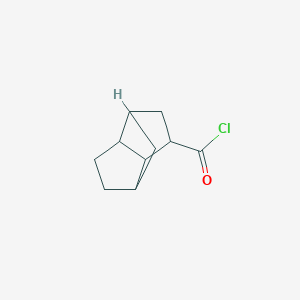
(2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C15H23BN2O2. This compound is notable for its potential applications in various fields, including organic synthesis and medicinal chemistry. Organoboron compounds are highly valued in organic chemistry due to their versatility and stability, making them essential reagents in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups, making it a versatile method for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve yield and purity.
化学反应分析
Types of Reactions
(2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding alcohol or ketone.
Reduction: Formation of the corresponding alkane.
Substitution: Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve the use of nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction typically produces alkanes.
科学研究应用
Chemistry
In chemistry, (2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid is used as a reagent in the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Biology and Medicine
Boronic acids are known for their ability to inhibit enzymes such as proteases, making them valuable in drug discovery .
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity make it a valuable intermediate in various manufacturing processes.
作用机制
The mechanism of action of (2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid involves its interaction with molecular targets such as enzymes. Boronic acids can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
相似化合物的比较
Similar Compounds
Uniqueness
Compared to similar compounds, (2-Cyclopentyl-6-(piperidin-4-yl)pyridin-4-yl)boronic acid offers unique structural features that enhance its reactivity and stability. The presence of the cyclopentyl and piperidinyl groups provides additional steric and electronic effects, making it a versatile reagent in various chemical reactions.
属性
分子式 |
C15H23BN2O2 |
|---|---|
分子量 |
274.17 g/mol |
IUPAC 名称 |
(2-cyclopentyl-6-piperidin-4-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C15H23BN2O2/c19-16(20)13-9-14(11-3-1-2-4-11)18-15(10-13)12-5-7-17-8-6-12/h9-12,17,19-20H,1-8H2 |
InChI 键 |
QULATHYSAKSGBH-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=NC(=C1)C2CCNCC2)C3CCCC3)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[(4-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-1H-pyrazol-5-yl]phenol](/img/structure/B14086941.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14086948.png)
![4-[(Dimethylamino)methyl]-2-fluorobenzoic acid](/img/structure/B14086950.png)
![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimidin-4-ol](/img/structure/B14086956.png)

![1-(5-Bromo-2-methoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086964.png)

![7-amino-4-[(2,4-dimethoxyphenyl)methyl]-2H,3H-pyrido[3,2-f][1,4]oxazepin-5-one](/img/structure/B14086984.png)
![[3,4,5-Tris(dodecyloxy)phenyl]methanol](/img/structure/B14086988.png)
![1-(4-Chlorophenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086989.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086993.png)
![1-(benzenesulfonyl)-3-bromo-N-isopropyl-5-nitropyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14086994.png)
![2',7'-difluoro-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B14086996.png)
